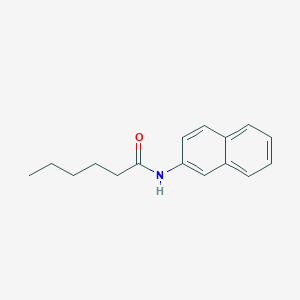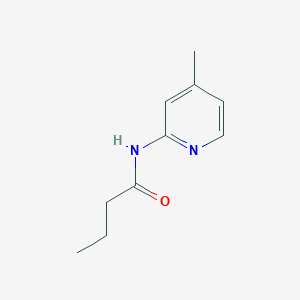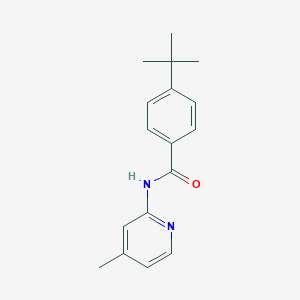
N-(2-ethoxyphenyl)-2-ethylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-ethylhexanamide is a chemical compound with the molecular formula C16H27NO2. It is also known as eticlopride, which is a selective dopamine D2 receptor antagonist. Eticlopride has been widely used in scientific research for its ability to block the dopamine D2 receptor, which plays a crucial role in the regulation of reward and motivation.
Mécanisme D'action
Eticlopride acts as a competitive antagonist of the dopamine D2 receptor. It binds to the receptor and prevents dopamine from binding, thereby blocking the downstream signaling pathways. This leads to a decrease in the release of dopamine and a decrease in the activity of dopaminergic neurons.
Biochemical and Physiological Effects:
Eticlopride has been shown to have a wide range of biochemical and physiological effects. It has been found to decrease dopamine release in the striatum, which is involved in the regulation of movement, motivation, and reward. Eticlopride has also been shown to decrease the release of prolactin, a hormone that plays a role in lactation and reproductive function.
Avantages Et Limitations Des Expériences En Laboratoire
Eticlopride has several advantages for lab experiments. It is a highly selective and potent antagonist of the dopamine D2 receptor, which makes it an ideal tool for studying the role of this receptor in various physiological and pathological conditions. Eticlopride is also relatively stable and easy to handle, which makes it a convenient reagent for lab experiments.
However, there are also some limitations to the use of eticlopride in lab experiments. It has a relatively short half-life in vivo, which means that it may not be suitable for long-term studies. In addition, eticlopride may have off-target effects on other receptors, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of eticlopride in scientific research. One potential application is in the development of novel therapeutic agents for neurological disorders such as Parkinson's disease and schizophrenia. Eticlopride can be used as a tool to assess the efficacy and safety of these agents in preclinical studies.
Another potential application is in the study of the neural mechanisms underlying drug addiction. Eticlopride can be used to investigate the role of dopamine D2 receptors in the development and maintenance of drug addiction, which could lead to the development of new treatments for this condition.
Finally, eticlopride can be used in combination with other imaging techniques such as positron emission tomography (PET) or magnetic resonance imaging (MRI) to study the functional connectivity of the brain. This could provide insights into the neural circuits that underlie various physiological and pathological conditions.
Méthodes De Synthèse
Eticlopride can be synthesized by the reaction of 2-ethylhexanoyl chloride with 2-aminoethoxybenzene in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or chromatography.
Applications De Recherche Scientifique
Eticlopride has been extensively used in scientific research to study the role of dopamine D2 receptors in various physiological and pathological conditions. It has been used to investigate the neural mechanisms underlying drug addiction, schizophrenia, Parkinson's disease, and other neurological disorders. Eticlopride is also used as a tool to assess the efficacy of novel therapeutic agents that target dopamine D2 receptors.
Propriétés
Formule moléculaire |
C16H25NO2 |
|---|---|
Poids moléculaire |
263.37 g/mol |
Nom IUPAC |
N-(2-ethoxyphenyl)-2-ethylhexanamide |
InChI |
InChI=1S/C16H25NO2/c1-4-7-10-13(5-2)16(18)17-14-11-8-9-12-15(14)19-6-3/h8-9,11-13H,4-7,10H2,1-3H3,(H,17,18) |
Clé InChI |
KNPIAKMSKBPISK-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1OCC |
SMILES canonique |
CCCCC(CC)C(=O)NC1=CC=CC=C1OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Dimethyl 5-{[(2-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291833.png)









